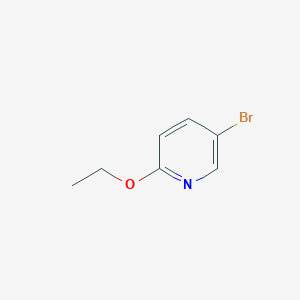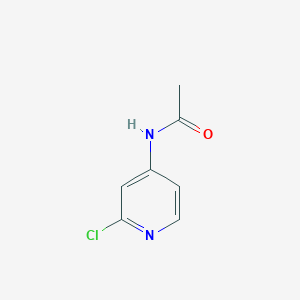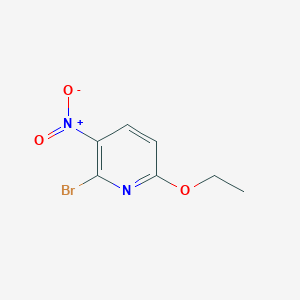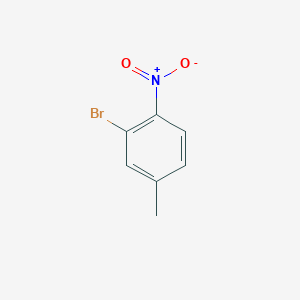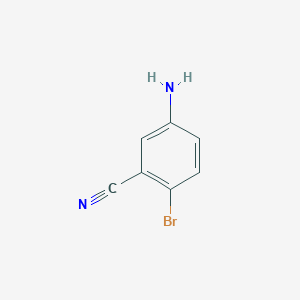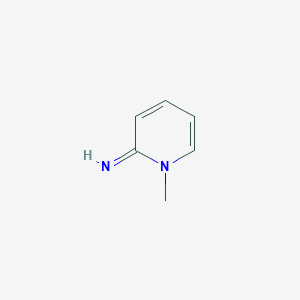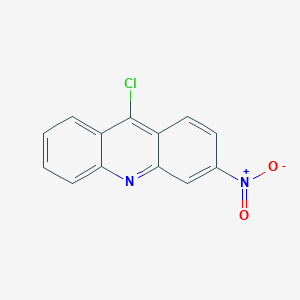
Acridine, 9-chloro-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 9-chloro-3-nitro-, is a heterocyclic compound that belongs to the family of acridines. It has a molecular formula of C13H7ClN2O2 and a molecular weight of 266.66 g/mol. The compound is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of acridine, 9-chloro-3-nitro-, is not fully understood. However, it is known to intercalate into the DNA helix and disrupt the normal base pairing. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death. Moreover, acridine, 9-chloro-3-nitro-, has been shown to induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
Acridine, 9-chloro-3-nitro-, has various biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells. Additionally, the compound has antimicrobial properties and has been used to treat bacterial and fungal infections. However, the compound has also been shown to be toxic to normal cells at high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of acridine, 9-chloro-3-nitro-, is its ability to intercalate into the DNA helix and emit fluorescence upon excitation. This property makes it a valuable tool for studying DNA-protein interactions, DNA replication, and gene expression. Additionally, the compound is relatively easy to synthesize and has a high yield. However, the compound has limitations, including its toxicity to normal cells at high concentrations and its potential to cause DNA damage.
Zukünftige Richtungen
There are several future directions for the use of acridine, 9-chloro-3-nitro-, in scientific research. One potential application is in the development of new cancer therapies. The compound has been shown to induce apoptosis in cancer cells and could be used as a lead compound for the development of new anticancer agents. Additionally, acridine, 9-chloro-3-nitro-, could be used as a tool for studying DNA damage and repair mechanisms. Finally, the compound could be used as a precursor for the synthesis of new antimicrobial agents.
Conclusion
Acridine, 9-chloro-3-nitro-, is a valuable compound that has various applications in scientific research. It is commonly used as a fluorescent probe to detect DNA and RNA and has potential applications in cancer therapy and antimicrobial agents. The compound has a unique mechanism of action, which involves intercalation into the DNA helix and disruption of normal base pairing. However, the compound has limitations, including its toxicity to normal cells at high concentrations. Overall, acridine, 9-chloro-3-nitro-, is a valuable tool for studying DNA-protein interactions, DNA replication, and gene expression, and has potential applications in cancer therapy and antimicrobial agents.
Synthesemethoden
Acridine, 9-chloro-3-nitro-, can be synthesized by the reaction of 9-chloroacridine with nitric acid. The reaction takes place at room temperature and produces a yellow crystalline product. The purity of the product can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Acridine, 9-chloro-3-nitro-, has various applications in scientific research. It is commonly used as a fluorescent probe to detect DNA and RNA. The compound intercalates into the DNA helix and emits fluorescence upon excitation. This property makes it a valuable tool for studying DNA-protein interactions, DNA replication, and gene expression. Additionally, acridine, 9-chloro-3-nitro-, is used as a precursor for the synthesis of other acridine derivatives, which have potential applications in cancer therapy and antimicrobial agents.
Eigenschaften
CAS-Nummer |
1744-91-8 |
|---|---|
Produktname |
Acridine, 9-chloro-3-nitro- |
Molekularformel |
C13H7ClN2O2 |
Molekulargewicht |
258.66 g/mol |
IUPAC-Name |
9-chloro-3-nitroacridine |
InChI |
InChI=1S/C13H7ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H |
InChI-Schlüssel |
WYSFRKRTNWKBCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |
Andere CAS-Nummern |
1744-91-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








